Product packaging for Cyclohex-3-ene-1-methyl formate(Cat. No.:CAS No. 69367-45-9)

Cyclohex-3-ene-1-methyl formate

Cat. No.: B12647949
CAS No.: 69367-45-9
M. Wt: 140.18 g/mol
InChI Key: ZICOSWDVLGBUAZ-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Chemistry

The significance of cyclohexenyl esters in modern organic chemistry is rooted in their versatility as synthetic intermediates and their relationship to valuable target molecules. solubilityofthings.comnumberanalytics.com The cyclohexene (B86901) moiety is a common structural motif found in numerous natural products and serves as a key building block in the synthesis of more complex cyclic systems.

The primary method for constructing the cyclohexene ring is the Diels-Alder reaction, a powerful [4+2] cycloaddition. chegg.comchegg.com In the context of a compound like cyclohex-3-ene-1-methyl formate (B1220265), it could theoretically be synthesized via the reaction of a diene with methyl acrylate (B77674), which would result in a related carboxylate ester. chegg.comchegg.com The ester functional group itself is one of the most fundamental and versatile in organic chemistry. solubilityofthings.compressbooks.pub Esters are crucial intermediates, enabling a wide array of chemical transformations. numberanalytics.comresearchgate.net They can be hydrolyzed to form carboxylic acids and alcohols, reduced to primary alcohols, or reacted with organometallic reagents to generate tertiary alcohols. pressbooks.pub

Furthermore, the esterification of cyclohexene with various carboxylic acids is a field of study in itself, often driven by the search for efficient and environmentally benign catalytic processes. researchgate.netrsc.org Research into the use of solid acid catalysts, such as ion exchange resins and metal-organic frameworks (MOFs), for these reactions highlights a push towards sustainable chemistry. researchgate.netrsc.org Such processes aim for high atom economy, where most of the atoms from the reactants are incorporated into the desired product, minimizing waste. researchgate.net

The reactivity of the double bond within the cyclohexene ring also offers a handle for further functionalization, allowing for the introduction of new chemical groups through reactions such as epoxidation, dihydroxylation, or cleavage. This dual functionality (ester and alkene) makes cyclohexenyl esters valuable platforms for the synthesis of complex molecules, including those with applications in the fragrance and pharmaceutical industries. numberanalytics.comresearchgate.net

Historical Development and Evolution of Research Trajectories in Cyclohexenyl Esters

The historical development of research into cyclohexenyl esters is intrinsically linked to the broader evolution of synthetic organic chemistry. A pivotal moment was the discovery and development of the Diels-Alder reaction in the early 20th century, which provided a reliable and stereocontrolled method for synthesizing six-membered rings like cyclohexene. This opened the door for the systematic synthesis and study of a vast number of cyclohexene derivatives.

Early research into esters was often driven by their prevalence in nature, where they are responsible for the characteristic fragrances of fruits and flowers. solubilityofthings.compressbooks.pub This led to industrial interest in synthesizing esters, including cyclohexyl and cyclohexenyl esters, for use in the perfumery and flavor industries. researchgate.net

Over the decades, the focus of research has evolved. While the synthesis of esters via Fischer esterification (the reaction of a carboxylic acid and an alcohol with an acid catalyst) is a classic method, contemporary research emphasizes the development of more efficient and selective catalytic systems. pressbooks.pubresearchgate.net For cyclohexenyl esters, this includes direct addition of carboxylic acids to cyclohexene, a 100% atom-economical route. researchgate.net Studies have explored a range of catalysts, from traditional mineral acids to heterogeneous catalysts like acid-treated clays, heteropolyacids, and more recently, sulfonated metal-organic frameworks, to improve yields and facilitate catalyst recycling. researchgate.netrsc.org

Another significant research trajectory involves the use of cyclohexadiene-based structures as reagents in radical chemistry. acs.org While distinct from cyclohexenyl esters, this research highlights the importance of the cyclohexene framework in developing new synthetic methodologies. These reagents are designed to generate specific radicals upon re-aromatization, offering cleaner alternatives to traditional, often toxic, radical initiators. acs.org The ongoing development in these areas underscores a continuous drive towards creating more sophisticated, efficient, and sustainable methods for synthesizing and utilizing the cyclohexene scaffold and its ester derivatives in organic chemistry.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B12647949 Cyclohex-3-ene-1-methyl formate CAS No. 69367-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69367-45-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethyl formate

InChI

InChI=1S/C8H12O2/c9-7-10-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2

InChI Key

ZICOSWDVLGBUAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)COC=O

Origin of Product

United States

Nomenclature Conventions and Advanced Structural Representation of Cyclohex 3 Ene 1 Methyl Formate

Systematic IUPAC Naming Principles and Their Application

The formal identification of a chemical compound is governed by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name "Cyclohex-3-ene-1-methyl formate" designates a specific ester molecule. A breakdown of the IUPAC nomenclature reveals the systematic construction of this name.

The parent structure is a six-membered carbon ring containing a double bond, identified as a cyclohexene (B86901). The number "3" in "Cyclohex-3-ene" specifies the location of this double bond, which starts at the third carbon atom in the ring's numbering sequence. The principal functional group is an ester of formic acid, hence the suffix "-formate." This ester is formed with an alcohol, specifically (cyclohex-3-en-1-yl)methanol. The term "1-methyl" indicates that the formate (B1220265) group is attached to a methylene (B1212753) bridge (-CH2-) which is itself bonded to position 1 of the cyclohexene ring.

Therefore, the unambiguous IUPAC name for this compound is (Cyclohex-3-en-1-yl)methyl formate . The naming process involves identifying the alcohol part and the acid part of the ester.

Acid Component : Formic acid (HCOOH)

Alcohol Component : (Cyclohex-3-en-1-yl)methanol

Resulting Ester : The name of the alkyl/cycloalkyl group from the alcohol precedes the name of the carboxylate derived from the carboxylic acid.

Table 1: IUPAC Nomenclature Breakdown for (Cyclohex-3-en-1-yl)methyl formate

Component Description Application to Compound
Parent Ring The primary cyclic structure. Cyclohexene
Unsaturation Location of the carbon-carbon double bond. Positioned between C3 and C4, indicated by "-3-ene".
Substituent The group attached to the parent ring. A methyl formate group (-CH2OCHO).
Locant The position of the substituent on the ring. Attached to C1.

| Functional Group | The class of compound. | Formate ester. |

Stereochemical Considerations and Isomeric Forms

The three-dimensional architecture of (Cyclohex-3-en-1-yl)methyl formate gives rise to stereoisomerism due to the presence of a stereocenter.

A stereocenter is a carbon atom bonded to four different groups. In this molecule, the carbon at position 1 (C1) of the cyclohexene ring is attached to:

A hydrogen atom (-H)

The C2 carbon atom (part of the C2-C3 single bond)

The C6 carbon atom (part of the C6-C1 single bond)

The methyl formate group (-CH2OCHO)

Since these four groups are distinct, the C1 carbon is a chiral center. This chirality means the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center. The spatial arrangement of these groups then defines the configuration as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

Unless synthesized through a stereospecific route, (Cyclohex-3-en-1-yl)methyl formate typically exists as a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. Diastereomers would only be possible if additional stereocenters were introduced elsewhere on the molecule.

Table 2: Properties of Enantiomers of (Cyclohex-3-en-1-yl)methyl formate

Property (R)-(Cyclohex-3-en-1-yl)methyl formate (S)-(Cyclohex-3-en-1-yl)methyl formate
3D Structure Non-superimposable mirror image of the (S)-enantiomer. Non-superimposable mirror image of the (R)-enantiomer.
Optical Activity Rotates plane-polarized light in one direction (dextrorotatory or levorotatory). Rotates plane-polarized light to an equal degree but in the opposite direction.
Physical Properties Identical melting point, boiling point, and solubility as the (S)-enantiomer. Identical melting point, boiling point, and solubility as the (R)-enantiomer.

| Chemical Reactivity | Identical reactivity with achiral reagents. | Identical reactivity with achiral reagents. |

Conformational Analysis within the Cyclohexene Ring System

Unlike the saturated cyclohexane (B81311) ring which primarily adopts chair and boat conformations, the presence of a C=C double bond forces a portion of the cyclohexene ring to be planar. wikipedia.org This constraint results in the cyclohexene ring adopting a non-planar conformation known as a half-chair . youtube.com

In the half-chair conformation, four of the carbon atoms—the two involved in the double bond (C3, C4) and their immediate neighbors (C2, C5)—lie in a single plane. The remaining two carbon atoms (C1 and C6) are puckered out of this plane, one above and one below. This arrangement minimizes both angle strain and torsional strain within the ring. libretexts.org

Substituents on the puckered carbons (C1 and C6) can occupy two distinct positions:

Pseudoaxial (a') : The bond is oriented roughly parallel to the axis of the ring.

Pseudoequatorial (e') : The bond is oriented roughly in the equatorial plane of the ring.

(Cyclohex-3-en-1-yl)methyl formate undergoes a rapid "ring flip" at room temperature, interconverting between two different half-chair conformers. libretexts.org During this flip, a pseudoaxial substituent becomes pseudoequatorial, and vice versa.

The two conformers are not equal in energy. The conformation where the bulky methyl formate substituent (-CH2OCHO) at the C1 position occupies the pseudoequatorial position is energetically favored and therefore more stable. This preference is due to the reduction of steric hindrance. When the substituent is in the pseudoaxial position, it experiences unfavorable steric interactions with the hydrogen atoms on the same side of the ring, a phenomenon related to allylic strain. Placing the substituent in the more spacious pseudoequatorial position minimizes these repulsive forces.

Table 3: Conformational Positions of the C1-Substituent

Conformer Substituent Position Relative Stability Description
Conformer A Pseudoequatorial (e') More Stable The -CH2OCHO group points away from the ring, minimizing steric interactions.

| Conformer B | Pseudoaxial (a') | Less Stable | The -CH2OCHO group points upwards or downwards, leading to increased steric strain with nearby atoms. |

Advanced Synthetic Methodologies for Cyclohex 3 Ene 1 Methyl Formate and Its Precursors

Esterification Pathways for Formate (B1220265) Group Introduction

The introduction of the formate group onto the cyclohex-3-ene-1-methanol precursor is a critical step in the synthesis of cyclohex-3-ene-1-methyl formate. This transformation can be achieved through several esterification pathways, each with its own set of protocols and strategic advantages.

Direct Esterification Protocols from Cyclohex-3-ene-1-methanol and Formic Acid

Direct esterification, also known as Fischer esterification, is a fundamental and widely used method for synthesizing esters. youtube.com In the context of this compound synthesis, this involves the reaction of cyclohex-3-ene-1-methanol with formic acid, typically in the presence of an acid catalyst. youtube.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, the removal of water, a byproduct, is often necessary. youtube.comnih.gov

The process of indirect hydration of cyclohexene (B86901) to produce cyclohexanol (B46403) often involves an initial esterification step between cyclohexene and formic acid to generate cyclohexyl formate. researchgate.netbohrium.com This ester is then hydrolyzed to yield cyclohexanol. researchgate.net The key to this process is the acid-catalyzed esterification reaction. researchgate.net Studies have explored the kinetics of this reaction, providing valuable data for process development in reactive distillation columns. bohrium.comacs.org

Transesterification Strategies for Formate Moiety Exchange

Transesterification is another versatile strategy for synthesizing formate esters. This process involves the exchange of the alkoxy group of an existing ester with an alcohol. masterorganicchemistry.com For the synthesis of this compound, this would entail reacting cyclohex-3-ene-1-methanol with a simple formate ester, such as methyl formate, in the presence of a catalyst. organic-chemistry.org

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for the transformylation of alcohols using methyl formate as the formyl transfer agent, providing a broad range of formates in good yields. organic-chemistry.org This method is noted for its low catalyst loadings and tolerance of various functional groups. organic-chemistry.org

Catalytic Approaches in Esterification Reactions

Catalysis plays a crucial role in enhancing the efficiency and selectivity of esterification reactions. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: Traditional homogeneous catalysts include mineral acids like sulfuric acid. youtube.com More advanced homogeneous catalysts, such as scandium(III) triflate, have been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability. A variety of solid acid catalysts have been investigated for the esterification of cyclohexene with formic acid. These include:

Ion-exchange resins: Amberlyst-15 is a strong cation exchange resin that has been used as a catalyst for this reaction. researchgate.net

Metal-Organic Frameworks (MOFs): Sulfonic-acid-functionalized MOFs, such as MIL-101(Cr)-SO3H and UiO-66-SO3H, have demonstrated high catalytic activity and selectivity for the esterification of cyclohexene with formic acid. researchgate.net The introduction of defect sites in these MOFs can further enhance their catalytic performance. researchgate.net

Supported catalysts: Phosphotungstic acid immobilized on sulfonic-acid-functionalized SBA-15 has been developed as a stable catalyst for this esterification. acs.org

A novel approach for the synthesis of formate esters involves the aerobic oxidative coupling of alcohols with paraformaldehyde catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO2). nih.gov This method proceeds through the formation of an intermediate hemiacetal followed by aerobic oxidation. nih.gov

Cyclohexene Ring Construction and Functionalization Techniques

The construction of the cyclohexene ring is a foundational aspect of synthesizing the precursor alcohol, cyclohex-3-ene-1-methanol. The Diels-Alder reaction is a cornerstone of this process, providing a powerful tool for forming the six-membered ring with a high degree of control.

Diels-Alder Cycloaddition Strategies for Substituted Cyclohexene Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a substituted cyclohexene. rdd.edu.iqlibretexts.org This reaction is highly valued in organic synthesis for its ability to form cyclic compounds with good stereochemical control. rdd.edu.iqlibretexts.org

For the synthesis of precursors to this compound, a diene like 1,3-butadiene (B125203) would react with a dienophile containing a hydroxymethyl group or a group that can be readily converted to it. The reaction is often facilitated by heat and can be highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org The dienophile's reactivity is often enhanced by the presence of an electron-withdrawing group. libretexts.orglibretexts.org

The synthesis of cyclohex-3-ene carboxylic acid methyl ester via a Diels-Alder reaction has been described, which serves as a close analog and highlights the general applicability of this method. chegg.comchegg.com Mixed Lewis acid catalysis, such as a combination of AlBr3 and AlMe3, has been shown to be effective in promoting Diels-Alder reactions between highly substituted dienes and dienophiles, leading to the formation of highly substituted cyclohexenes. ucla.edu

Regioselective and Stereoselective Functionalization of Cyclohexene Derivatives

Once the cyclohexene ring is formed, further functionalization may be necessary to introduce or modify substituents with high regio- and stereoselectivity.

Regioselectivity refers to the control of where on the molecule a reaction occurs. For instance, the formylation of substituted cyclohexanones can be a regioselective process that provides a route to highly functionalized cyclohexenes. documentsdelivered.com An iridium(I) catalyzed methodology has been developed to access substituted acyl-cyclohexenes from 1,5-diols with high levels of regiocontrol. acs.org

Stereoselectivity is the control over the spatial orientation of the atoms in the product. Catalyst-controlled site- and stereoselective C-H functionalization of unactivated cyclohexane (B81311) derivatives has been demonstrated, showcasing the ability to desymmetrize these molecules. nih.gov Strong-acid-mediated endocyclic C-C bond cleavage of monocyclopropanated cyclopentadienes has been developed as a stereoselective method to produce highly functionalized six-membered carbocycles. nih.gov

These advanced functionalization techniques are crucial for creating complex and specific cyclohexene derivatives, which can then be used in the synthesis of a wide range of organic molecules, including the target compound, this compound.

Oxidative and Reductive Transformations of Cyclohexene Moieties

The cyclohexene moiety is a versatile functional group that can be subjected to a variety of oxidative and reductive transformations to introduce new functionalities or to alter the saturation of the ring. These transformations are critical for elaborating the basic cyclohexene skeleton into more complex structures.

Oxidative Transformations:

The double bond in the cyclohexene ring is susceptible to attack by various oxidizing agents, leading to a range of products. Common oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage. For instance, the oxidation of cyclohexene with hydrogen peroxide (H₂O₂) in the presence of tungsten and molybdenum-based catalysts can yield cyclohexene epoxide and cyclohexene diol as the primary products. acs.org Under certain conditions, particularly with stronger oxidants or different catalytic systems, ring-opening can occur, leading to the formation of dicarboxylic acids or their derivatives, such as adipaldehyde. acs.org

Reductive Transformations:

Conversely, the double bond of a cyclohexene can be reduced to the corresponding cyclohexane. More strategically important, however, is the partial reduction of aromatic precursors to form the cyclohexene ring itself. The reduction of benzene (B151609) rings to cyclohexenes is a valuable method for accessing C(sp³)-rich molecular architectures from abundant aromatic starting materials. chemrxiv.orgnih.gov Modern organophotocatalytic methods have been developed that can convert electron-poor benzenes into cyclohexenes, tolerating a wide variety of functional groups. chemrxiv.orgnih.govchemrxiv.org These methods often proceed via the formation of a 1,4-cyclohexadiene (B1204751) intermediate, which then isomerizes to the more readily reducible 1,3-cyclohexadiene. chemrxiv.org

Below is a table summarizing key oxidative and reductive transformations applicable to cyclohexene moieties.

TransformationReagent(s)Product(s)Reference
Oxidation
Epoxidation/Diol FormationH₂O₂, Tungsten/Molybdenum CatalystsCyclohexene epoxide, Cyclohexene diol acs.org
Oxidative CleavageOzone (O₃), then DMS or Zn/H₂OAdipaldehyde acs.org
Dihydroxylation (syn)OsO₄, NMO or cold, dilute KMnO₄cis-Cyclohexane-1,2-diol
Dihydroxylation (anti)1. m-CPBA or RCO₃H 2. H₃O⁺trans-Cyclohexane-1,2-diol
Reduction
HydrogenationH₂, Pd/C or PtO₂Cyclohexane
Partial Reduction of BenzeneOrganic Photoredox Catalyst, Hantzsch esterCyclohexene chemrxiv.orgnih.gov

Multi-Step Synthesis Design and Optimization

There are two primary strategies for designing a multi-step synthesis: linear and convergent. chemistnotes.com

For this compound, a potential convergent approach would involve the Diels-Alder reaction, a powerful cycloaddition for forming six-membered rings. chegg.comchegg.comchegg.com In this scenario, 1,3-butadiene (the diene) and methyl acrylate (B77674) (the dienophile) would be synthesized or procured separately and then reacted together in a single step to form the core structure of the target molecule. This is significantly more efficient than attempting to build the ring and add the functional groups in a long, linear sequence.

The following table illustrates the mathematical advantage of a convergent approach.

Number of StepsYield per StepLinear Synthesis Overall YieldConvergent Synthesis Overall YieldReference
1190%31.4% (0.9¹¹)53.1% (0.9⁶) ic.ac.uk
2090%12.2% (0.9²⁰)35.8% (0.9¹⁰)
2080%1.15% (0.8²⁰)10.7% (0.8¹⁰)
Assuming an 11-step synthesis comprised of two 5-step sequences followed by a final coupling step, making the longest linear sequence 6 steps. For the 20-step synthesis, it is assumed to be two 9-step sequences and a final coupling, making the longest linear sequence 10 steps.

In the synthesis of molecules with multiple functional groups, it is often necessary to temporarily "mask" or "protect" one group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove selectively without disturbing the rest of the molecule. youtube.comyoutube.com

In a hypothetical synthesis of this compound that does not use a Diels-Alder approach, protecting groups would be crucial. For example, if one were to construct the ester functionality from a precursor alcohol (cyclohex-3-en-1-ol), the alkene double bond might need to be protected during certain oxidation or substitution reactions at the alcohol position.

Common strategies for protecting relevant functional groups include:

Alcohols: Alcohols can be protected as silyl (B83357) ethers (e.g., using TBS-Cl), which are stable to many reagents but can be removed with fluoride (B91410) ions. youtube.com They can also be protected as benzyl (B1604629) ethers, which are robust but can be removed by catalytic hydrogenation. youtube.com

Alkenes: The double bond of a cyclohexene can be temporarily protected by converting it to a dibromoalkane via reaction with bromine. The alkene can be regenerated later using zinc dust. wikipedia.org

Carbonyls: If the synthesis involved a ketone or aldehyde precursor, it could be protected as an acetal, which is stable to bases and nucleophiles but is readily removed with aqueous acid. wikipedia.orgyoutube.com

Functional GroupProtecting GroupProtection Reagent(s)Deprotection Reagent(s)Reference
Alcoholtert-Butyldimethylsilyl (TBS) etherTBS-Cl, ImidazoleTBAF or H⁺ youtube.com
AlcoholBenzyl (Bn) etherNaH, BnBrH₂, Pd/C youtube.com
Alkenetrans-1,2-DibromoalkaneBr₂Zn wikipedia.org
Ketone/AldehydeAcetalDiol, H⁺ catalystH₃O⁺ wikipedia.orgyoutube.com

Reaction Mechanisms and Detailed Reactivity Studies of Cyclohex 3 Ene 1 Methyl Formate

Mechanistic Investigations of Formate (B1220265) Ester Reactions

The formate ester functional group in cyclohex-3-ene-1-methyl formate is a key site for chemical transformations, particularly hydrolysis and transesterification. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Hydrolysis Mechanisms in Various Media

The hydrolysis of formate esters, such as methyl formate, to yield formic acid and the corresponding alcohol is a well-studied reaction. researchgate.net In the case of this compound, this reaction would produce cyclohex-3-ene-1-methanol and formic acid. The mechanism of this hydrolysis is highly dependent on the pH of the reaction medium.

Under acidic conditions , the reaction is typically initiated by the protonation of the carbonyl oxygen of the formate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of the alcohol (cyclohex-3-ene-1-methanol) to form the protonated formic acid, which is then deprotonated by water to yield formic acid.

In neutral media , the hydrolysis reaction is considerably slower. Water acts as the nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer from the attacking water molecule to the methoxy (B1213986) group, leading to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the formation of formic acid and cyclohex-3-ene-1-methanol.

Under basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formate ester. This leads to the formation of a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion from this intermediate yields formic acid. The methoxide ion then deprotonates the formic acid to form methanol (B129727) and the formate anion.

A study on the hydrolysis of methyl formate to formic acid using a strong-acid cation-exchange resin as a catalyst demonstrated that a conversion rate of over 90% could be achieved. researchgate.net This suggests that similar catalytic systems could be effective for the hydrolysis of this compound.

Transesterification Kinetics and Equilibrium Studies

Transesterification is a reversible reaction where the alkoxy group of an ester is exchanged with another alcohol. mdpi.com For this compound, this would involve reacting it with an alcohol (R-OH) in the presence of a catalyst to produce a new formate ester and cyclohex-3-ene-1-methanol.

The kinetics of transesterification reactions are influenced by several factors, including the nature of the alcohol, the catalyst used, the reaction temperature, and the molar ratio of the reactants. mdpi.compsu.edu For instance, studies on the transesterification of palm oil methyl esters have shown that the reaction rate increases with temperature up to a certain point. psu.edu The reaction is often catalyzed by acids or bases.

Kinetic models, such as the pseudo-homogeneous second-order model, have been used to describe the transesterification process. mdpi.com These models help in understanding the reaction mechanism and in predicting the reaction rate under different conditions. For example, the kinetics of the transesterification of palm oil methyl ester with trimethylolpropane (B17298) were successfully fitted with a second-order reversible reaction kinetics mechanism. researchgate.net

The equilibrium of the transesterification reaction can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products from the reaction mixture. mdpi.com

Cyclohexene (B86901) Ring Reactivity Profiles

The cyclohexene ring in this compound contains a carbon-carbon double bond, which is a site of high electron density and thus a primary center for reactivity. This section explores the electrophilic addition, pericyclic, and radical reactions that this double bond can undergo.

Electrophilic Addition Reactions to the Double Bond (e.g., Epoxidation)

The double bond of the cyclohexene ring is susceptible to attack by electrophiles. A significant example of an electrophilic addition reaction is epoxidation, which involves the addition of an oxygen atom across the double bond to form an epoxide. libretexts.orgkhanacademy.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for epoxidation. libretexts.org The reaction proceeds through a concerted mechanism where the peroxyacid transfers an oxygen atom to the alkene. libretexts.org This results in the formation of an epoxide and a carboxylic acid. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition). libretexts.org

The reactivity of the alkene towards epoxidation is influenced by its electron density; more electron-rich alkenes react faster. csbsju.edu The epoxidation of cyclohexene derivatives can lead to the formation of cyclohexene oxide. researchgate.net This epoxide is a versatile intermediate that can undergo ring-opening reactions to produce various functionalized cyclohexanes, such as trans-1,2-diols upon acid-catalyzed hydrolysis. libretexts.org

Table 1: Research Findings on Epoxidation of Cyclohexene Derivatives

Reactant Reagent Product Key Findings Reference
Cyclohexene Peroxyacetic acid Cyclohexene oxide Formation of a three-membered epoxide ring. khanacademy.org
Cyclohexene Chlorine in water trans-2-Chlorocyclohexan-1-ol Formation of a halohydrin, an intermediate for epoxide synthesis. libretexts.org
Cycloheptene m-CPBA in dichloromethane Cycloheptene oxide Syn stereochemistry of oxygen addition. libretexts.org

This table is interactive. Click on the headers to sort the data.

Pericyclic Reactions (e.g., Sigmatropic Rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The cyclohexene moiety can participate in such reactions, including sigmatropic rearrangements. 182.160.97 A sigmatropic rearrangement involves the migration of a sigma bond across a pi system. libretexts.orgmsu.edu

A notable example is the 182.160.97182.160.97-sigmatropic rearrangement, such as the Claisen rearrangement, which involves an allyl vinyl ether. 182.160.97libretexts.org While this compound itself does not possess this specific structure, derivatives could be synthesized to undergo such transformations. These reactions are stereospecific and their outcomes can often be predicted by considering the chair-like transition state. 182.160.97

Another class of pericyclic reactions is the Diels-Alder reaction, which is a [4+2] cycloaddition that forms a cyclohexene ring. wikipedia.orgfiveable.me The reverse of this reaction, the retro-Diels-Alder reaction, can occur at high temperatures and leads to the cleavage of the cyclohexene ring. wikipedia.org

Radical Reactions and Their Initiating Mechanisms

The double bond of the cyclohexene ring can also undergo radical reactions. These reactions are typically initiated by the formation of a radical species, which can be generated by heat or light. youtube.com Radical initiators, such as AIBN (azobisisobutyronitrile), are often used to start the reaction. libretexts.org

Once initiated, a radical can add to the double bond of the cyclohexene ring, forming a new carbon-centered radical. This new radical can then participate in a variety of subsequent reactions, leading to the formation of different products. Radical reactions can be used for functional group interconversions and for the formation of new carbon-carbon bonds. libretexts.org

Radical cyclization-initiated difunctionalization reactions are a powerful tool in organic synthesis. nih.gov In these reactions, a radical is generated which then undergoes an intramolecular cyclization onto a double or triple bond. This is followed by a second functionalization step. nih.gov

Table 2: Key Steps in Radical Reactions

Step Description Reactants Products Reference
Initiation Formation of radical species, often with heat or light. Non-radical species Radical species youtube.com
Propagation A radical reacts with a non-radical to form a new radical and a new non-radical. One radical, one non-radical One radical, one non-radical youtube.com

| Termination | Two radicals combine to form a stable, non-radical product. | Two radical species | Non-radical species | youtube.com |

This table is interactive. Click on the headers to sort the data.

Hydrogenation and Dehydrogenation Pathways

The cyclohexene ring of this compound can undergo both hydrogenation to form a saturated cyclohexane (B81311) derivative and dehydrogenation to create an aromatic system. These transformations are typically mediated by catalysts and are fundamental in synthetic organic chemistry.

Hydrogenation

The catalytic hydrogenation of the double bond in this compound converts the molecule to methyl cyclohexanemethyl formate . This reaction involves the addition of two hydrogen atoms across the double bond, resulting in a saturated cyclohexane ring.

The most common method for this transformation is heterogeneous catalytic hydrogenation, which utilizes a solid metal catalyst in the presence of hydrogen gas (H₂). The reaction is generally a syn-addition, meaning both hydrogen atoms add to the same face of the the double bond as it complexes with the catalyst surface. youtube.com The alkene adsorbs onto the metal surface, followed by the sequential transfer of two hydrogen atoms, leading to the saturated product. youtube.com

The stereochemical outcome of the hydrogenation can be influenced by several factors. In the absence of strong directing groups, hydrogenation of simple substituted cyclohexenes often yields a mixture of cis and trans isomers, with the ratio depending on the catalyst and reaction conditions. acs.org However, methods like hydrogen atom transfer (HAT) hydrogenation, using catalysts such as those based on manganese or cobalt, can favor the formation of the thermodynamically more stable trans isomer, in contrast to traditional methods that might yield the cis product. acs.org

Table 1: Typical Catalytic Systems for Hydrogenation of Cyclohexene Derivatives
Catalyst SystemTypical SolventsKey CharacteristicsReference
Pd/C (Palladium on Carbon)Ethanol, Methanol, Ethyl Acetate (B1210297)Widely used, efficient, may yield mixtures of stereoisomers. acs.org
PtO₂ (Adams' catalyst)Ethanol, Acetic AcidHighly active, operates under mild conditions. youtube.com
Rh/C (Rhodium on Carbon)Alkanes, AlcoholsEffective, can be used for aromatic ring hydrogenation under harsher conditions. acs.org
Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆)DichloromethaneHomogeneous catalyst, can be directed by polar functional groups. acs.org
Mn(dpm)₃ or Co(dpm)₂ with PhSiH₃Isopropanol, THFHAT hydrogenation, favors thermodynamic trans products, chemoselective. acs.org

Dehydrogenation

Dehydrogenation is the reverse process of hydrogenation, involving the removal of hydrogen to create a more unsaturated system. For this compound, complete dehydrogenation would result in the formation of an aromatic ring, yielding (4-methylphenyl)methyl formate or its isomers. This process is a powerful way to synthesize substituted aromatic compounds from cyclic precursors. acs.org

Catalytic dehydrogenation is typically performed at elevated temperatures using catalysts similar to those for hydrogenation, such as palladium, platinum, or nickel. acs.org The reaction can be conceptualized as proceeding through a sequence of steps, potentially involving an initial allylic C-H bond activation, followed by β-hydrogen elimination. acs.org The driving force is the formation of the highly stable aromatic ring.

Table 2: Representative Catalysts for Dehydrogenation of Cyclohexene Derivatives
Catalyst SystemOxidant/ConditionsKey CharacteristicsReference
Pd(OAc)₂ / DMSOO₂ (air), 80-100 °CEfficient for converting cyclohexenes to arenes. acs.org
Pd/CHigh Temperature (250-300 °C), often with a hydrogen acceptor (e.g., maleic acid)Classic method, requires forcing conditions. acs.org
Pt/Al₂O₃High Temperature, Gas PhaseUsed in industrial reforming processes. acs.org

Influence of Neighboring Group Participation and Stereoelectronic Effects on Reactivity

The reactivity of this compound is not only dictated by the inherent properties of its functional groups but also by subtle interactions between them, namely neighboring group participation and stereoelectronic effects.

Neighboring Group Participation (NGP)

Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and control stereochemical outcomes, typically resulting in retention of configuration at the reaction center due to a double-inversion mechanism. smartstartinstitute.com

In this compound, potential neighboring groups include the π-electrons of the double bond and the lone pairs on the oxygen atoms of the formate ester.

Participation of the Formate Group: The formate group is attached to the ring via a flexible -CH₂- spacer. For the formate's carbonyl oxygen to directly participate in a substitution reaction at a ring carbon (e.g., C2 or C6), it would need to form a strained medium-sized ring, which is generally unfavorable. cureffi.org However, in a hypothetical substitution reaction at the benzylic-like methylene (B1212753) carbon (C7), participation of the carbonyl oxygen could be envisioned, leading to a five-membered dioxolenium-like intermediate. Such participation by ester groups is well-documented and is effective at controlling stereochemistry. nih.gov

Participation of the Alkene π-Bond: The π-electrons of the cyclohexene double bond can act as an internal nucleophile in reactions that generate a positive charge at an adjacent carbon. For instance, in the solvolysis of a cyclohexenyl system with a leaving group at the C1 position, the π-bond can participate to form a non-classical carbocation intermediate. libretexts.org This can lead to accelerated reaction rates and the formation of rearranged products. libretexts.org

Stereoelectronic Effects

Stereoelectronic effects are effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals. In the context of this compound, these effects are critical in dictating the molecule's preferred conformations and the transition states of its reactions.

Conformational Preference: The cyclohexene ring exists in a half-chair conformation. The substituent at C1, the -CH₂OCHO group, can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformers is governed by steric interactions, and the more stable conformer will be the predominant species in a reaction mixture, influencing its reactivity.

Hydrogenation Stereochemistry: The facial selectivity of catalytic hydrogenation is a classic example of a stereoelectronic effect. The alkene must approach and adsorb onto the catalyst surface. The stereochemistry of this approach is governed by steric hindrance. The catalyst will typically coordinate to the less sterically hindered face of the double bond, leading to the syn-addition of hydrogen from that face. youtube.com

Elimination Reactions: Dehydrogenation can occur via an elimination pathway. For an E2 elimination mechanism, a strict stereoelectronic requirement is that the hydrogen atom and the leaving group must be in an anti-periplanar (or trans-diaxial in a cyclohexane system) arrangement. stackexchange.com For the molecule to undergo such a reaction, it must adopt a conformation that allows for this specific orbital alignment, which directly impacts the reaction rate and feasibility.

Theoretical Chemistry and Computational Modeling of Cyclohex 3 Ene 1 Methyl Formate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Cyclohex-3-ene-1-methyl formate (B1220265). These methods solve the Schrödinger equation to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Ground State Properties and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Cyclohex-3-ene-1-methyl formate, DFT calculations would be employed to determine its ground state properties. This includes optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies to confirm the nature of the stationary point (a true minimum), and determining electronic properties such as the dipole moment and polarizability.

A hypothetical DFT study on this compound would likely use a functional such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d,p) or a larger one for more accuracy. The results would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is crucial for investigating reaction mechanisms by locating and characterizing transition states. For instance, the transition state for the thermal decomposition of the formate ester or for addition reactions at the cyclohexene (B86901) double bond could be calculated, providing the activation energy and insights into the reaction kinetics.

A study on a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to explore its stereochemical and regioselective formation in a Diels-Alder reaction. Similar calculations for this compound would elucidate its formation pathways and relative stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical ValueUnits
Ground State Energy-XXX.XXXXHartrees
C=C Bond Length~1.34Ångströms
C-O (ester) Bond Length~1.35Ångströms
C=O (ester) Bond Length~1.21Ångströms
Dipole Moment~2.0Debye

Note: The values in this table are illustrative and based on typical values for similar functional groups. They are not the result of actual calculations on this compound.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is powerful, other quantum mechanical methods also play important roles. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a much greater computational expense. These "first-principles" methods are often used to benchmark the results from more approximate methods. For this compound, high-level ab initio calculations could provide a very accurate energy profile for the rotation around the C-O single bond of the formate group and for the ring-puckering of the cyclohexene moiety. A study on 1-butyl-3-methylimidazolium used high-level ab initio calculations to determine conformational energies, a similar approach could be applied here.

Semi-empirical methods (like AM1, PM3, or the more recent PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. This speed allows for the rapid exploration of the potential energy surface, making them suitable for an initial, broad conformational search of a flexible molecule like this compound. The most stable conformers identified by a semi-empirical method would then typically be re-optimized using a more accurate DFT or ab initio method.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, an MD simulation would reveal its conformational landscape by showing how the molecule flexes, rotates, and interconverts between different shapes at a given temperature. This is particularly important for understanding the flexibility of the cyclohexene ring and the orientation of the methyl formate substituent.

MD simulations are also essential for studying intermolecular interactions. By simulating a collection of this compound molecules, one could study how they pack in the liquid or solid state and calculate properties like the radial distribution function to understand the local molecular environment. Simulations in a solvent, such as water or an organic solvent, would reveal information about solvation shells and the strength of solute-solvent interactions. For instance, studies on methyl formate have explored its interactions with alcohols and water clusters. A similar MD study on this compound would clarify its behavior in solution.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

Parameter TypeForce FieldDescription
Bond StretchingOPLS-AA, GAFFDescribes the energy required to stretch or compress a bond.
Angle BendingOPLS-AA, GAFFDescribes the energy required to bend an angle between three atoms.
Torsional DihedralsOPLS-AA, GAFFDescribes the energy profile for rotation around a bond.
Non-bonded (van der Waals)Lennard-JonesModels the short-range repulsive and long-range attractive forces.
Non-bonded (Electrostatic)Coulomb's LawModels the interactions between atomic partial charges.

Note: This table lists common force fields and parameter types that would be used in an MD simulation of this compound.

Elucidation of Mechanistic Pathways via Computational Approaches

Computational chemistry is a powerful tool for mapping out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other species. For example, the Diels-Alder reaction between 1,3-butadiene (B125203) and methyl acrylate (B77674) is a plausible route to a related isomer, methyl cyclohex-3-ene-1-carboxylate. A computational study could map the potential energy surface for this reaction, identifying the transition state and any intermediates, thus explaining the observed stereochemistry and regiochemistry.

Another area of investigation would be the reactivity of the functional groups. The ester can undergo hydrolysis, and the double bond in the cyclohexene ring can undergo addition reactions (e.g., hydrogenation, halogenation, epoxidation). Computational methods can model these reactions, determining the reaction barriers and thermodynamics. For instance, a study on the atmospheric fate of radicals derived from a related thiol compound used quantum chemical calculations to map out complex reaction pathways. Similarly, the interaction of methyl formate with proton-bound solvent clusters has been studied to understand its unimolecular chemistry.

Catalyst Design and Optimization through Computational Studies for Cyclohexene- and Formate-Related Reactions

While there are no specific catalyst design studies for this compound, computational methods are widely used to design catalysts for reactions involving its constituent moieties.

For the cyclohexene part, computational studies have been instrumental in understanding and improving catalysts for reactions like hydrogenation, oxidation, and metathesis. For example, DFT calculations can be used to model the interaction of the cyclohexene double bond with the surface of a heterogeneous catalyst (e.g., Palladium or Platinum) or with the active site of a homogeneous catalyst (e.g., a transition metal complex). These models can help in understanding catalyst activity and selectivity, and in designing new catalysts with improved performance.

For the formate group, computational studies have been crucial in developing catalysts for the synthesis and conversion of formates. A key area is the hydrogenation of CO2 to formic acid and formates, which is important for carbon capture and utilization. Computational studies have elucidated the mechanism of this reaction with various catalysts, helping to explain the role of ligands and solvents in catalyst efficiency. Another important reaction is the dehydrogenation of formates, which has applications in hydrogen storage. Computational modeling helps in understanding the reaction mechanism and in designing more efficient catalysts for this process.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

التحليل الطيفي بالرنين النووي المغناطيسي (NMR) لتحديد البنية الهيكلية الشاملة

يُعد التحليل الطيفي بالرنين النووي المغناطيسي (NMR) أداة تحليلية قوية لتحديد التركيب الجزيئي للمركبات العضوية. فمن خلال تحليل أطياف الرنين النووي المغناطيسي للبروتون (¹H) والكربون-13 (¹³C)، بالإضافة إلى تقنيات ثنائية الأبعاد، يمكن استنتاج تفاصيل دقيقة حول الترابط الذري والكيمياء الفراغية للجزيء.

تقنيات الرنين النووي المغناطيسي للبروتون (¹H) لتحديد الاتصالية والتعددية

يوفر طيف الرنين النووي المغناطيسي للبروتون (¹H NMR) معلومات قيمة حول البيئات الكيميائية المختلفة للبروتونات في جزيء فورمات سيكلوهكس-3-إين-1-ميثيل. من المتوقع أن يُظهر الطيف إشارات مميزة لكل مجموعة من البروتونات غير المتكافئة كيميائيًا.

النتائج البحثية المتوقعة:

بروتون الفورمات (HCOO): من المتوقع أن تظهر إشارة مفردة (singlet) مميزة لهذا البروتون في منطقة الإزاحة الكيميائية المنخفضة المجال، عادةً حوالي 8.0-8.5 جزء في المليون (ppm). cdnsciencepub.com هذه الإشارة لا تتزاوج مع أي بروتونات أخرى في الجزيء.

بروتونات الميثيل (CH₃): ستظهر مجموعة الميثيل المرتبطة بذرة الأكسجين في مجموعة الفورمات كإشارة مفردة حادة عند حوالي 3.7 جزء في المليون. chemicalbook.comchemicalbook.com

البروتونات الأوليفينية (C=CH-CH=C): من المتوقع أن تظهر البروتونات الموجودة على الرابطة المزدوجة في حلقة السيكلوهكسين في منطقة تتراوح بين 5.5 و 6.0 جزء في المليون. ستُظهر هذه البروتونات تزاوجًا مع بعضها البعض ومع البروتونات المجاورة على الحلقة، مما يؤدي إلى ظهور تعددية (multiplicity) معقدة.

بروتون الميثين (CH-O): البروتون الموجود على ذرة الكربون المرتبطة بمجموعة الفورمات من المرجح أن يظهر كإشارة متعددة (multiplet) في منطقة 4.8-5.2 جزء في المليون. ستتأثر إزاحته الكيميائية وتعدديته بالبروتونات المجاورة على الحلقة.

بروتونات الميثيلين الحلقية (CH₂): ستظهر بروتونات الميثيلين في حلقة السيكلوهكسين في منطقة الإزاحة الكيميائية المرتفعة المجال، عادةً بين 1.5 و 2.5 جزء في المليون. ستكون هذه الإشارات معقدة بسبب التزاوج فيما بينها ومع البروتونات المجاورة الأخرى.

المجموعة الوظيفيةالإزاحة الكيميائية المتوقعة (ppm)التعددية المتوقعة
بروتون الفورمات (HCOO)8.0 - 8.5مفرد (s)
بروتونات الميثيل (CH₃O)~3.7مفرد (s)
البروتونات الأوليفينية (C=CH)5.5 - 6.0متعدد (m)
بروتون الميثين (CH-O)4.8 - 5.2متعدد (m)
بروتونات الميثيلين (CH₂)1.5 - 2.5متعدد (m)

الرنين النووي المغناطيسي للكربون-13 (¹³C) والتحليلات الطيفية للارتباط غير المتجانس (مثل HSQC و HMBC)

يكمل طيف الرنين النووي المغناطيسي للكربون-13 (¹³C NMR) بيانات طيف البروتون من خلال توفير معلومات حول الهيكل الكربوني للجزيء.

النتائج البحثية المتوقعة:

كربون الكاربونيل (C=O): من المتوقع أن تظهر إشارة ذرة كربون مجموعة الفورمات في منطقة منخفضة المجال للغاية، حوالي 160-165 جزء في المليون. docbrown.info

كربونات الميثيل (CH₃): ستظهر ذرة كربون مجموعة الميثيل عند حوالي 51-52 جزء في المليون. chemicalbook.com

الكربونات الأوليفينية (C=C): من المتوقع أن تظهر ذرتا الكربون في الرابطة المزدوجة في حلقة السيكلوهكسين في منطقة 120-130 جزء في المليون. capes.gov.br

كربون الميثين (CH-O): من المتوقع أن تظهر ذرة الكربون المرتبطة بمجموعة الفورمات في منطقة 70-80 جزء في المليون.

كربونات الميثيلين الحلقية (CH₂): ستظهر ذرات كربون الميثيلين في الحلقة في منطقة 20-40 جزء في المليون. chemicalbook.com

نوع الكربونالإزاحة الكيميائية المتوقعة (ppm)
كربون الكاربونيل (C=O)160 - 165
كربونات الميثيل (CH₃O)51 - 52
الكربونات الأوليفينية (C=C)120 - 130
كربون الميثين (CH-O)70 - 80
كربونات الميثيلين (CH₂)20 - 40

تُستخدم تقنيات الارتباط غير المتجانس مثل HSQC (Heteronuclear Single Quantum Coherence) و HMBC (Heteronuclear Multiple Bond Correlation) لتحديد الارتباطات بين البروتونات وذرات الكربون. يُظهر طيف HSQC ارتباطات مباشرة بين البروتون والكربون المرتبط به مباشرة (ارتباط عبر رابطة واحدة)، بينما يُظهر طيف HMBC ارتباطات بعيدة المدى (عبر رابطتين أو ثلاث روابط)، مما يسمح بتجميع الأجزاء الهيكلية المختلفة للجزيء وتأكيد بنيته النهائية.

تقنيات الرنين النووي المغناطيسي المتقدمة لتحديد الكيمياء الفراغية (مثل NOESY)

تُعد تقنية NOESY (Nuclear Overhauser Effect Spectroscopy) أداة حاسمة في تحديد الكيمياء الفراغية النسبية للجزيئات. nih.govmdpi.com تُظهر هذه التقنية ارتباطات بين البروتونات القريبة من بعضها في الفراغ، بغض النظر عن عدد الروابط التي تفصل بينها. nih.govlibretexts.org بالنسبة لمركب فورمات سيكلوهكس-3-إين-1-ميثيل، يمكن استخدام NOESY لتحديد ما إذا كانت مجموعة الفورمات في الموضع المحوري (axial) أم الاستوائي (equatorial) على حلقة السيكلوهكسين. على سبيل المثال، إذا لوحظ ارتباط NOE بين بروتون الميثين (المرتبط بمجموعة الفورمات) والبروتونات المحورية في المواضع 3 و 5 على الحلقة، فهذا يشير إلى أن مجموعة الفورمات في وضع محوري. researchgate.net

التحليل الطيفي الاهتزازي لتحليل المجموعات الوظيفية والتشكيلات الجزيئية

يوفر التحليل الطيفي الاهتزازي، بما في ذلك التحليل الطيفي بالأشعة تحت الحمراء (IR) والتحليل الطيفي رامان، معلومات قيمة حول المجموعات الوظيفية الموجودة في الجزيء والتشكيلات الجزيئية المحتملة.

التحليل الطيفي بالأشعة تحت الحمراء (IR) لتحديد الحزم المميزة

يُظهر طيف الأشعة تحت الحمراء (IR) امتصاصات مميزة للمجموعات الوظيفية المختلفة في فورمات سيكلوهكس-3-إين-1-ميثيل.

النتائج البحثية المتوقعة:

اهتزاز امتداد C=O: من المتوقع ظهور شريط امتصاص قوي وحاد في منطقة 1720-1740 سم⁻¹، وهو ما يميز مجموعة الكاربونيل في الإستر. orgchemboulder.com

اهتزاز امتداد C-O: من المتوقع ظهور شريط أو شريطين قويين في منطقة 1150-1250 سم⁻¹، وهو ما يتوافق مع اهتزازات امتداد رابطة C-O في الإستر. orgchemboulder.com

اهتزاز امتداد =C-H: من المتوقع ظهور امتصاص عند حوالي 3000-3100 سم⁻¹ للروابط C-H في الرابطة المزدوجة.

اهتزاز امتداد C-H الأليفاتي: ستظهر امتصاصات لروابط C-H في حلقة السيكلوهكسين ومجموعة الميثيل في منطقة 2850-3000 سم⁻¹.

المجموعة الوظيفيةتردد الامتصاص المتوقع (سم⁻¹)شدة الامتصاص
امتداد C=O (إستر)1720 - 1740قوي
امتداد C-O (إستر)1150 - 1250قوي
امتداد =C-H (ألكين)3000 - 3100متوسط
امتداد C-H (ألكان)2850 - 3000متوسط إلى قوي

التحليل الطيفي رامان للحصول على معلومات اهتزازية تكميلية

يقدم التحليل الطيفي رامان معلومات تكميلية لطيف الأشعة تحت الحمراء. researchgate.net تكون الاهتزازات التي تنطوي على تغيير في الاستقطابية الجزيئية نشطة في طيف رامان.

النتائج البحثية المتوقعة:

اهتزاز امتداد C=C: من المتوقع أن تُظهر الرابطة المزدوجة في حلقة السيكلوهكسين شريطًا قويًا في طيف رامان في منطقة 1640-1680 سم⁻¹، والذي قد يكون ضعيفًا في طيف الأشعة تحت الحمراء. researchgate.net

اهتزازات الهيكل الكربوني: يوفر طيف رامان بصمة فريدة لاهتزازات الهيكل الكربوني للجزيء.

بشكل عام، يوفر الجمع بين تقنيات التحليل الطيفي المختلفة فهماً شاملاً ودقيقاً للتركيب الإلكتروني والهيكلي لمركب فورمات سيكلوهكس-3-إين-1-ميثيل.

جدول المركبات المذكورة

اسم المركب
Cyclohex-3-ene-1-methyl formate (B1220265)
Methyl formate
Cyclohexene (B86901)
Sodium formate
Cyclohex-3-en-1-ylmethanol
Acetic acid
Ethyl acetate (B1210297)
Ethyl benzoate

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like Cyclohex-3-ene-1-methyl formate. The gas chromatograph separates the compound from any impurities, after which the mass spectrometer ionizes the molecule and fragments it. The resulting mass spectrum provides two critical pieces of information: the molecular weight of the compound and a unique fragmentation pattern that serves as a "fingerprint" for its structure.

For this compound (Molecular Formula: C₈H₁₂O₂, Molecular Weight: 140.18 g/mol ), the mass spectrum would confirm the molecular formula through the presence of the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 140. The fragmentation pattern is dictated by the structure, which combines a 1-methylcyclohex-3-ene ring and a methyl formate substituent.

The fragmentation of cycloalkenes, such as cyclohexene, often proceeds via a characteristic retro-Diels-Alder reaction. jove.com In the case of the this compound molecular ion, this would involve the cleavage of two carbon-carbon bonds in the ring, leading to the elimination of a neutral ethene molecule and the formation of a diene radical cation. jove.com Additionally, fragmentation of the ester group is expected. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the formyl group (•CHO). The analysis of branched cycloalkenes also shows fragmentation via the cleavage of side chains to form a stable cycloalkene cation. jove.com

A modified headspace GC-MS method can be employed for the analysis of formate-containing compounds, where derivatization is used to enhance volatility and detection. nih.gov While specific experimental data for this compound is not widely published, the expected primary fragmentation patterns can be predicted based on the known behavior of similar structures.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
140 [C₈H₁₂O₂]⁺ - Molecular Ion (M⁺)
112 [C₆H₈O₂]⁺ C₂H₄ Retro-Diels-Alder Reaction
109 [C₇H₉O]⁺ •OCH₃ Loss of methoxy (B1213986) radical
95 [C₇H₁₁]⁺ •COOCH₃ Loss of methyl formate radical
81 [C₆H₉]⁺ CH₃OCHO Loss of methyl formate molecule

Neutron Scattering Techniques for Atomic-Level Insights in Catalytic Systems

Neutron scattering is a uniquely powerful, albeit less common, tool for investigating the structure and dynamics of materials at an atomic level, offering insights that are often inaccessible with other techniques like X-ray diffraction. nih.gov Because neutrons interact with the atomic nucleus rather than the electron cloud, they are particularly sensitive to light elements, especially hydrogen. nih.gov This makes neutron scattering ideal for studying catalytic systems where the behavior of hydrogen atoms—in reactants, on catalyst surfaces, or within catalyst frameworks—is critical. nih.govnih.gov

The high penetrating power of neutrons allows for in-situ studies under realistic reaction conditions, such as high pressure and temperature, as they can pass through the walls of complex sample environments like catalytic reactors. nih.govstfc.ac.uk Furthermore, the significant difference in neutron scattering cross-sections between isotopes, such as hydrogen and deuterium (B1214612), enables isotope-labeling experiments to highlight specific parts of a molecule or track reaction pathways unambiguously. nih.gov

While no specific neutron scattering studies on this compound have been published, the applicability of the technique can be illustrated with related systems. For example, an integrated total neutron scattering and NMR study was used to investigate the hydrogenation of benzene (B151609) to cyclohexane (B81311) within the pores of a platinum catalyst. stfc.ac.uk This approach provided an unprecedented view of the structure and orientation of the mixed liquids in confinement, demonstrating the power of neutrons to probe molecule-catalyst interactions directly. stfc.ac.uk Similarly, Inelastic Neutron Scattering (INS) has been used to study the hydrogenation and dehydrogenation of commercial palladium-based catalysts. stfc.ac.uk

For a compound like this compound, neutron scattering could be employed to study:

Catalytic Hydrogenation: Tracking the addition of deuterium atoms to the double bond to understand the stereochemistry and mechanism on a catalyst surface.

Adsorbate Structure: Determining the precise binding geometry and orientation of the molecule when adsorbed onto a catalyst material.

Molecular Dynamics: Using quasielastic neutron scattering (QENS) to study the diffusional and reorientational motions of the molecule within porous catalysts. nih.gov

Table 2: Application of Neutron Scattering Techniques in Catalysis

Technique Information Gained Relevance to this compound
Inelastic Neutron Scattering (INS) Vibrational spectra, chemical information on surface species (especially H-containing). nih.govstfc.ac.uk Identifying surface intermediates during catalytic reactions.
Neutron Diffraction Atomic structure of catalyst and adsorbed species. nih.gov Determining the binding site and orientation on a catalyst surface.
Quasielastic Neutron Scattering (QENS) Dynamics of adsorbed molecules (diffusion, rotation). nih.gov Studying molecular mobility and transport within catalyst pores.

High-Resolution X-ray Diffraction for Solid-State Structures of Derivatives or Analogues

High-resolution single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties. For a compound like this compound, which is likely a liquid at ambient temperature, XRD analysis requires the synthesis and crystallization of a suitable solid derivative or analogue.

An example of such an analysis is the structural characterization of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, a complex derivative containing a cyclohexenyl moiety. mdpi.com The structure of this compound was unambiguously confirmed using single-crystal X-ray diffraction. mdpi.com

The crystallographic analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com A key finding from the refinement process was that the cyclohexenyl ring exhibited disorder, a common phenomenon for flexible cyclic systems. The ring was modeled over two distinct positions with an occupancy ratio of approximately 84:16. mdpi.com This detailed structural insight, including the nature and extent of conformational disorder, would be impossible to obtain through other analytical methods. By using high-resolution XRD on a crystalline derivative, the precise geometry of the cyclohexene ring system, as it exists in the solid state, can be elucidated. mdpi.com Synchrotron-based XRD offers further advantages, such as higher resolution and better signal-to-noise ratios, enabling the distinction of closely spaced peaks and the identification of minor phases or impurities. youtube.com

Table 3: Crystallographic Data for an Analogue, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one mdpi.com

Parameter Value
Chemical Formula C₁₆H₁₆N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.319(3)
b (Å) 5.1583(10)
c (Å) 16.273(3)
β (°) 108.823(4)
Volume (ų) 1293.7(4)

Applications As a Synthetic Intermediate and Precursor in Complex Molecule Synthesis

Utilization in the Synthesis of Carbocyclic Compounds with Diverse Functionalities

The cyclohexene (B86901) scaffold is a fundamental structural motif in a vast array of organic molecules. The synthesis of functionalized cyclohexenes often begins with the Diels-Alder reaction, a powerful tool for forming six-membered rings. For instance, the reaction between 1,3-butadiene (B125203) and methyl acrylate (B77674) yields methyl cyclohex-3-ene-1-carboxylate, a closely related precursor to cyclohex-3-ene-1-methyl formate (B1220265). This foundational reaction highlights the accessibility of the cyclohexene core structure.

The inherent reactivity of the double bond within the cyclohexene ring of Cyclohex-3-ene-1-methyl formate allows for a multitude of transformations. These include, but are not limited to, epoxidation, dihydroxylation, and addition reactions, which introduce new functionalities and stereocenters. The methyl formate group can be readily hydrolyzed to the corresponding alcohol, cyclohex-3-ene-1-methanol, which can then be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, further expanding its synthetic utility. This versatility enables the generation of a wide range of substituted carbocyclic compounds that are valuable in various fields of chemical research.

Role in the Preparation of Advanced Pharmaceutical Intermediates and Lead Compounds

The cyclohexene ring is a common feature in many pharmaceutical compounds. The ability to introduce diverse functionalities onto this scaffold makes derivatives of this compound attractive as intermediates in drug discovery and development. For example, functionalized cyclohexene derivatives are key components in the synthesis of various therapeutic agents.

While direct utilization of this compound in pharmaceutical synthesis is not extensively documented in publicly available literature, the synthetic potential of its core structure is evident. The transformation of related cyclohexene derivatives into complex molecules, such as those used in the development of HIV protease inhibitors, showcases the importance of this class of compounds. The strategic modification of the cyclohexene ring and its substituents can lead to the generation of novel molecular entities with potential therapeutic applications.

Precursor for Bioactive Analogues and Structurally Related Compounds

The synthesis of bioactive analogues is a crucial aspect of medicinal chemistry, aimed at improving the efficacy and pharmacological properties of known active compounds. This compound can serve as a starting point for the creation of such analogues. The ability to manipulate both the double bond and the ester functionality allows for systematic structural modifications.

For instance, the Curtius rearrangement of cyclohex-3-ene carboxylic acid, a derivative of the cyclohexene core, has been employed to synthesize N-(1-cyclohex-3-enyl)carbamates. researchgate.net These carbamates can be further transformed through reactions like iodination and epoxidation to yield oxygenated cyclohexylamino building blocks. researchgate.net Such transformations demonstrate how the fundamental cyclohexene structure can be elaborated to produce a library of structurally related compounds for biological screening.

Contribution to the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications, including pharmaceuticals, agrochemicals, and fragrances. The versatility of cyclohexene derivatives makes them valuable precursors in this sector. Methyl formate itself is a significant intermediate in C1 chemistry and is used in the synthesis of a wide range of industrial products. researchgate.net

The formyl group in this compound can be a useful handle in various synthetic transformations. For example, formylation reactions are essential in the synthesis of many organic compounds. While specific large-scale industrial applications of this compound are not widely reported, its potential as a precursor to other valuable cyclohexene-based fine chemicals is clear, building upon the established chemistry of its constituent functional groups.

Structure Reactivity Relationship Studies of Cyclohex 3 Ene 1 Methyl Formate Analogues and Derivatives

Systematic Modification of the Cyclohexene (B86901) Core and its Impact on Reactivity

The reactivity of the cyclohexene ring is intrinsically linked to its conformation and the electronic nature of its substituents. Modifications to the cyclohexene core of Cyclohex-3-ene-1-methyl formate (B1220265) analogues, primarily through the introduction of substituents on the diene in the preceding Diels-Alder synthesis, can significantly alter the course and rate of subsequent reactions.

The Diels-Alder reaction, a primary method for synthesizing the cyclohexene framework, demonstrates how substituents on the diene influence the regioselectivity of the cycloaddition with dienophiles like methyl acrylate (B77674). wikipedia.orgrsc.org The para-directing ability of various substituents on the diene has been systematically studied, providing a predictive framework for the synthesis of targeted cyclohexene derivatives. rsc.org An established order of para-directing ability for different substituents is OTBS > CN > SPh > OMe ≈ CO2Me > OTs > OAc. rsc.org This indicates that a tert-butyldimethylsilyl ether group will more strongly direct the incoming acrylate to the para position than an acetate (B1210297) group.

The stability of the s-cis conformation of the diene, which is necessary for the Diels-Alder reaction, is also affected by substituents. wikipedia.org For instance, a bulky substituent at the C2 or C3 position of a 1,3-butadiene (B125203) can increase the reaction rate by destabilizing the s-trans conformation and favoring the reactive s-cis conformer. wikipedia.org Conversely, bulky substituents at the terminal C1 and C4 positions can decrease the reaction rate by sterically hindering the approach of the dienophile. wikipedia.org

The reactivity of the double bond within the cyclohexene core is also subject to the influence of its substituents. For example, in oxidation reactions, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the double bond, making it more or less susceptible to electrophilic attack.

Variations in the Ester Moiety and their Stereoelectronic Effects

The hydrolysis of esters is a well-studied reaction that provides a clear window into these effects. Studies on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylates have shown that an equatorial methoxycarbonyl group reacts significantly faster than an axial one. rsc.org This difference in reactivity is attributed to the greater stability of the equatorial conformation, which minimizes steric interactions. rsc.org While these studies were conducted on saturated cyclohexane (B81311) rings, the principles are transferable to the analogous cyclohexene systems.

The nature of the alcohol component of the ester also has a profound impact on reactivity. A comparison of the hydrolysis rates of various esters has shown that both steric and electronic factors of the alcohol moiety are significant. nih.gov For instance, replacing the methyl group in methyl formate with a bulkier group can hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of hydrolysis.

Furthermore, the electronic properties of the ester group can be tuned. For example, replacing the oxygen atom of the ester with sulfur to form a thiono ester can alter the electrophilicity of the carbonyl carbon and influence reaction rates. nih.gov

Investigation of Steric and Electronic Effects of Substituents on Reaction Outcomes

The interplay of steric and electronic effects of substituents on the cyclohexene ring dictates the outcome of reactions involving Cyclohex-3-ene-1-methyl formate analogues. These effects can influence reaction rates, regioselectivity, and stereoselectivity.

Steric Effects: The size of substituents can dramatically influence reaction rates. In SN2 reactions, for example, large substituents near the reaction center can impede the approach of a nucleophile, slowing the reaction. acs.org In the context of the cyclohexene ring, a bulky substituent can favor a particular chair conformation, which in turn can affect the accessibility of adjacent functional groups. The relative steric hindrance of different substituents can be quantified by A-values, which represent the energy difference between the axial and equatorial conformations.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—alters the electron distribution within the molecule. In Diels-Alder reactions, electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. wikipedia.org The regioselectivity of these reactions is also governed by electronic effects, with the "ortho-para rule" often predicting the major product. wikipedia.org

The following table summarizes the influence of different substituents on the Diels-Alder reaction between substituted butadienes and methyl acrylate, which is a common route to this compound analogues.

Diene Substituent (at C2)DienophileProduct Ratio (para:meta)Yield (%)Reference
-OTBSMethyl acrylate>95:585 rsc.org
-CNMethyl acrylate90:1078 rsc.org
-SPhMethyl acrylate88:1282 rsc.org
-OMeMethyl acrylate85:1575 rsc.org
-CO2MeMethyl acrylate85:1570 rsc.org
-OTsMethyl acrylate60:4065 rsc.org
-OAcMethyl acrylate55:4560 rsc.org

Enantioselective and Diastereoselective Synthesis of Analogues for Biological and Chemical Evaluation

The synthesis of enantiomerically pure or diastereomerically enriched analogues of this compound is of paramount importance for their evaluation in biological systems and as chiral building blocks in chemical synthesis. The biological activity of a chiral molecule is often confined to a single enantiomer, making stereoselective synthesis a critical endeavor.

Various strategies have been developed for the enantioselective and diastereoselective synthesis of cyclohexene derivatives. Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, are a powerful tool for establishing the initial stereochemistry of the cyclohexene ring. nih.gov For instance, the use of chiral Lewis acids can effectively control the facial selectivity of the cycloaddition between a diene and a dienophile.

Furthermore, enzymatic resolutions have proven effective in separating enantiomers of cyclohexene carboxylic acid derivatives. This approach leverages the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the isolation of the other in high enantiomeric excess.

The synthesized enantiopure or diastereomerically pure analogues can then be subjected to biological evaluation to determine their potential as therapeutic agents or other bioactive compounds. For example, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. nih.gov Such studies are crucial for establishing structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

The following table outlines some approaches to the stereoselective synthesis of cyclohexene derivatives, which can be applied to the synthesis of this compound analogues.

MethodDescriptionKey FeaturesReference
Asymmetric Diels-AlderUse of chiral Lewis acids or chiral auxiliaries to control the stereochemical outcome of the cycloaddition.High enantioselectivity and diastereoselectivity can be achieved. nih.gov
Enzymatic ResolutionSeparation of a racemic mixture of esters using a stereoselective enzyme.Provides access to enantiomerically pure acids or esters.
Chiral Pool SynthesisStarting from a readily available chiral natural product to synthesize the target molecule.The stereochemistry of the starting material is transferred to the product.
Diastereoselective ReactionsUtilizing existing stereocenters in the molecule to control the formation of new stereocenters.Can be highly efficient in creating multiple stereocenters in a controlled manner.

Emerging Research Directions and Future Perspectives in Cyclohex 3 Ene 1 Methyl Formate Chemistry

Development of Sustainable Synthesis Routes and Integration of Green Chemistry Principles

The development of sustainable synthetic methods is a cornerstone of modern chemical research, guided by the twelve principles of green chemistry. acs.org These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency, among other goals. acs.org For a molecule like cyclohex-3-ene-1-methyl formate (B1220265), this translates to creating pathways that are both environmentally benign and economically viable.

A key strategy is to minimize the use of protecting groups and unnecessary derivatization, which generate waste and require additional reagents. acs.orgyoutube.comyoutube.com The synthesis of cyclohex-3-ene-1-methyl formate can be designed to avoid these steps by employing highly selective reactions. youtube.com The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also critical. acs.org

Recent research has focused on green routes for producing key chemical building blocks. For instance, methyl formate can be synthesized sustainably from CO2-derived formamides and green methanol (B129727) using solid base catalysts. researchgate.netresearchgate.netmdpi.com This approach offers a pathway to incorporate renewable feedstocks into the synthesis of the formate moiety of the target molecule. researchgate.netresearchgate.netmdpi.com The use of biocatalysts, such as enzymes, also represents a significant advancement in green chemistry. conicet.gov.arnih.govnih.gov Lipases and Baeyer-Villiger monooxygenases have been employed for the synthesis of formate esters, often with high selectivity and under mild conditions. conicet.gov.arnih.govnih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of precursors for this compound.

Green Chemistry PrincipleApplication in SynthesisRelevant Precursor
Use of Renewable FeedstocksSynthesis from CO2-derived formamides and green methanol. researchgate.netresearchgate.netmdpi.comMethyl Formate
CatalysisUse of solid base catalysts and enzymes (lipases, monooxygenases) for esterification. researchgate.netresearchgate.netconicet.gov.arnih.govnih.govMethyl Formate
Atom EconomyDirect esterification of formic acid, where water is the only byproduct. researchgate.netMethyl Formate
Reduce DerivativesEmploying chemoselective methods to avoid protecting groups. youtube.comyoutube.comCyclohexene (B86901) derivatives

Design and Implementation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of efficient chemical synthesis. For this compound, the development of novel catalytic systems is crucial for controlling the reactivity of the cyclohexene ring and achieving high selectivity. The molecule has two primary reactive sites: the carbon-carbon double bond and the allylic C-H bonds. acs.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. researchgate.net Research has shown that metal-organic frameworks (MOFs) and zeolites can be effective catalysts for the selective oxidation of cyclohexene. acs.orgresearchgate.netnih.gov For example, a bimetallic H-Beta/Cu/Ni (15%) catalyst has demonstrated high conversion (98.5%) and selectivity (100%) for cyclohexene oxidation in a continuous reactor. acs.org Similarly, titanium-functionalized nanospheres have shown superiority over homogeneous systems in the selective epoxidation of cyclohexene. acs.org

The choice of oxidant and catalyst can direct the reaction towards different products. For instance, photocatalysis using visible light and titanium dioxide-based materials can selectively produce 1,2-epoxycyclohexane from cyclohexene. mdpi.com The table below presents a comparison of different catalytic systems for cyclohexene oxidation.

Catalyst SystemOxidantKey ProductsSelectivity/Conversion
H-Beta/Cu/Ni (15%)AirCyclohexene oxide98.5% conversion, 100% selectivity. acs.org
Titanium-functionalized nanospheresCumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP)Cyclohexene oxide>98% selectivity. acs.org
Iron-doped titanium dioxide (photocatalyst)Molecular oxygen (air)1,2-epoxycyclohexane, 2-cyclohexen-1-ol, 2-cyclohexen-1-oneIron doping enhances selectivity for 1,2-epoxycyclohexane. mdpi.com
Cu-MOF and Co-MOFMolecular oxygen2-cyclohexen-1-ol and 2-cyclohexen-1-oneNi-MOF was inactive. researchgate.net

The selective hydrogenation of benzene (B151609) to cyclohexene is another critical area, as cyclohexene is a primary precursor. springerprofessional.degoogle.com Advanced catalytic technologies have significantly improved the yield and selectivity of this process. springerprofessional.de These advancements in catalysis for modifying the cyclohexene core can be harnessed for the synthesis and functionalization of this compound.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity patterns offers new avenues for creating complex molecules from simpler precursors. For this compound, this could involve leveraging its unique combination of functional groups to participate in novel chemical transformations.

The Diels-Alder reaction is a classic and powerful method for forming six-membered rings like cyclohexene. wikipedia.orgfiveable.me Variations of this reaction, such as the hetero-Diels-Alder reaction, could be employed to introduce heteroatoms into the ring system, further diversifying the potential derivatives of this compound. wikipedia.org The hexadehydro Diels-Alder reaction, which uses alkynes and diynes, allows for the synthesis of highly functionalized aromatic rings in a single step. wikipedia.org

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an atom-economical approach to increase molecular complexity. acs.org For example, an iridium(I)-catalyzed acceptorless dehydrogenation- nih.govacs.org-hydride shift cascade has been developed for the synthesis of substituted acyl-cyclohexenes from 1,5-diols. acs.org Such a strategy could be adapted to synthesize derivatives of this compound.

Furthermore, computational studies are being used to understand and predict reaction mechanisms, such as the [2+2] cycloaddition of cyclohexenone derivatives. researchgate.net These theoretical insights can guide the design of new reactions and catalysts with desired reactivity and selectivity. researchgate.net

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

To translate laboratory-scale syntheses into industrial production, the integration of flow chemistry and automation is becoming increasingly important. nih.govsynplechem.com Continuous flow processes offer several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov

The synthesis of this compound and its derivatives is well-suited for flow chemistry. For instance, the selective oxidation of cyclohexene has been successfully demonstrated in a continuous reactor. acs.orgnih.gov The integration of reaction and separation steps, such as in reactive distillation for the production of methyl formate, can further enhance process efficiency. rsc.org

Automation plays a crucial role in the development and optimization of flow processes. nih.govsynplechem.com Automated synthesis platforms can accelerate the discovery of new molecules and reaction conditions by enabling high-throughput screening and optimization. synplechem.comresearchgate.net These technologies reduce manual labor, improve reproducibility, and allow for the rapid generation of molecular diversity. nih.govsynplechem.com The combination of flow chemistry and automation provides a powerful toolkit for the scalable and efficient synthesis of fine chemicals like this compound.

Interdisciplinary Research with Materials Science and Chemical Engineering Applications

The unique chemical structure of this compound makes it a valuable building block for interdisciplinary research, particularly in materials science and chemical engineering. Cyclohexene derivatives are used in the synthesis of a wide range of materials and specialty chemicals. nus.edu.sgseqens.com

In materials science, cyclohexene oxide, which can be derived from cyclohexene, is a key component in the production of epoxy resins with enhanced chemical resistance and mechanical properties. nus.edu.sg These resins find applications in coatings, adhesives, and composites. nus.edu.sg The functional groups in this compound could be exploited to create novel polymers and materials with tailored properties.

In chemical engineering, cyclohexene and its derivatives are important intermediates in the production of adipic acid and caprolactam, which are monomers for nylon. nus.edu.sgwikipedia.org The development of more efficient and selective processes for the synthesis and conversion of these intermediates is an active area of research. springerprofessional.de The principles of reaction engineering, reactor design, and separation processes are all critical for the industrial-scale production of chemicals derived from cyclohexene.

The biological activity of cyclohexene derivatives is another area of interdisciplinary interest, with applications in pharmaceuticals and agrochemicals. nus.edu.sgseqens.comazjm.org The functional handles on this compound provide opportunities for the synthesis of new biologically active compounds.

Q & A

Q. What are the established synthetic routes for Cyclohex-3-ene-1-methyl formate, and what are the key reaction conditions?

this compound can be synthesized via esterification of cyclohex-3-ene-1-methanol with formic acid derivatives, such as formyl chloride or via transesterification. Critical conditions include anhydrous environments to prevent hydrolysis, catalytic acid (e.g., H₂SO₄), and controlled temperatures (40–60°C) to minimize side reactions like isomerization of the cyclohexene ring . Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester linkage (δ ~8.0 ppm for formate proton in ¹H NMR; carbonyl carbon at ~160 ppm in ¹³C NMR) and cyclohexene ring geometry (e.g., coupling constants for cis/trans double bonds) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester stretch) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 140 for [M]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for vapor protection), nitrile gloves, and safety goggles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile vapors, which are flammable (flash point ~18–25°C) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation of the cyclohexene moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the cyclohexene ring to predict regioselectivity and transition-state energetics. Frontier Molecular Orbital (FMO) analysis identifies the HOMO (dienophile) and LUMO (diene) interactions, guiding substrate design for cycloadditions . Molecular dynamics simulations further assess solvent effects (e.g., toluene vs. THF) on reaction rates .

Q. What strategies resolve contradictory data on the stability of this compound under varying pH conditions?

  • Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 2–12. Monitor decomposition via HPLC and identify degradation products (e.g., cyclohex-3-ene-1-methanol and formic acid) .
  • Mechanistic Insights : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Acidic conditions favor ester hydrolysis, while basic conditions may induce ring-opening via conjugate addition .

Q. Which crystallographic techniques are optimal for resolving the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) is preferred for unambiguous stereochemical assignment. Key steps:

  • Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane) to obtain high-quality crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against literature databases .
  • Twinned Data : For challenging cases (e.g., pseudo-symmetry), employ twin-law correction in SHELXT .

Q. How does the electron-withdrawing formate group influence the cyclohexene ring’s electronic properties in catalytic hydrogenation?

Cyclic voltammetry and UV-Vis spectroscopy reveal that the formate ester lowers the LUMO energy of the cyclohexene ring, enhancing susceptibility to electrophilic attack. In hydrogenation experiments (H₂/Pd-C), this results in faster reduction rates compared to unsubstituted cyclohexene derivatives. Kinetic studies (Arrhenius plots) quantify activation energy differences .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing reproducibility issues in this compound synthesis?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature).
  • ANOVA : Identify significant factors affecting yield/purity .
  • Control Charts : Track batch-to-batch variability in GC/MS data to pinpoint contamination or side reactions .

Q. How can contradictory NMR coupling constants in this compound derivatives be reconciled?

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at −80°C to 25°C.
  • NOE Experiments : Nuclear Overhauser effects confirm spatial proximity of protons, clarifying stereochemistry .

Methodological Resources

Q. Which databases provide reliable thermochemical data for this compound?

  • NIST Chemistry WebBook : Offers vapor pressure, enthalpy of formation, and IR spectra .
  • PubChem : Compiles experimental and predicted properties (e.g., LogP, solubility) .
  • Reaxys : Curates synthetic procedures and reaction conditions for analogous esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.